molecular formula C10H7ClN2 B1277982 2-(4-chloro-1H-indol-3-yl)acetonitrile CAS No. 2447-15-6

2-(4-chloro-1H-indol-3-yl)acetonitrile

Cat. No.: B1277982
CAS No.: 2447-15-6
M. Wt: 190.63 g/mol
InChI Key: GCFQUQOQJAOLHL-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The compound this compound is characterized by the presence of a chloro substituent at the 4-position of the indole ring and a nitrile group attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroindole with acetonitrile in the presence of a base. The reaction typically proceeds as follows:

    Starting Materials: 4-chloroindole and acetonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C.

    Procedure: The 4-chloroindole is dissolved in acetonitrile, and the base is added to the solution. The reaction mixture is then heated under reflux for several hours until the desired product is formed.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

    Cyclization: Cyclization reactions may require the use of acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as 2-(4-chloro-1H-indol-3-yl)acetamide.

    Reduction: Formation of primary amines such as 2-(4-chloro-1H-indol-3-yl)ethylamine.

    Substitution: Formation of substituted indole derivatives.

    Cyclization: Formation of fused ring systems such as indoloquinolines.

Scientific Research Applications

2-(4-chloro-1H-indol-3-yl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its indole core is a common motif in many biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Biological Studies: The compound is used in studies to investigate the biological activity of indole derivatives. It can be used to probe the structure-activity relationships of indole-based compounds.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for use in various industrial processes.

Comparison with Similar Compounds

2-(4-chloro-1H-indol-3-yl)acetonitrile can be compared with other indole derivatives, such as:

    2-(1H-indol-3-yl)acetonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    2-(4-bromo-1H-indol-3-yl)acetonitrile: Contains a bromo substituent instead of a chloro substituent, which can influence its chemical properties and reactivity.

    2-(4-methyl-1H-indol-3-yl)acetonitrile: Contains a methyl substituent, which can alter its steric and electronic properties.

The presence of the chloro substituent in this compound makes it unique, as it can participate in specific chemical reactions and interactions that are not possible with other indole derivatives. This uniqueness can be leveraged in the design and synthesis of novel compounds with desired properties.

Properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFQUQOQJAOLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401700
Record name 2-(4-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-15-6
Record name 2-(4-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-1H-indol-3-yl)acetonitrile
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Q & A

Q1: What is the crystal structure of 2-(4-chloro-1H-indol-3-yl)acetonitrile?

A1: The crystal of this compound contains two distinct molecules, labeled A and B, within its asymmetric unit []. Both molecules exhibit a nearly planar structure, with root-mean-square deviations of 0.039 Å and 0.064 Å for molecules A and B, respectively []. The crystal packing is characterized by N—H⋯N hydrogen bonds that link molecules A and B in an alternating fashion, forming C(7) chains that extend along the a-axis []. Interestingly, the analyzed crystal was identified as a racemic twin [].

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